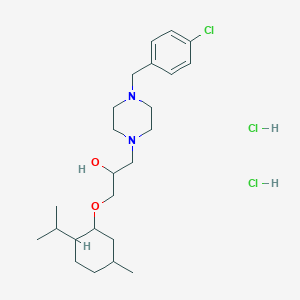![molecular formula C11H16NO4 B2782686 (1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1148048-39-8](/img/structure/B2782686.png)
(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1R,5S)-3-tert-Butoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid” is similar to the one you’re asking about . It’s likely that your compound also contains a bicyclic structure with a carboxylic acid and a tert-butoxycarbonyl group.
Synthesis Analysis
There’s a review on the use of tert-butanesulfinamide in the synthesis of N-heterocycles . This might provide some insights into the synthesis of similar compounds.Molecular Structure Analysis
The molecular formula of a similar compound, “(1R,5R)-3- (tert-butoxycarbonyl)-3-azabicyclo [3.1.0]hexane-1-carboxylic acid”, is C11H17NO4 . It’s reasonable to assume that your compound has a similar structure.Physical And Chemical Properties Analysis
The molecular weight of a similar compound, “(1R,5R)-3- (tert-butoxycarbonyl)-3-azabicyclo [3.1.0]hexane-1-carboxylic acid”, is 227.26 . Other physical and chemical properties are not available.Wissenschaftliche Forschungsanwendungen
((1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid)-2-t-Butylazabicyclo[3.1.0]hexane-3-carboxylic acid has various applications in scientific research. It is used as a key intermediate in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of other compounds such as peptides, peptidomimetics, and heterocyclic compounds. Additionally, it has been used in the synthesis of chiral compounds and as a starting material for the synthesis of chiral drugs.
Wirkmechanismus
The mechanism of action of ((1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid)-2-t-Butylazabicyclo[3.1.0]hexane-3-carboxylic acid is not yet fully understood. However, it is known that the molecule acts as a proton acceptor, allowing it to form hydrogen bonds with other molecules. This allows it to act as an intermediate in reactions, allowing for the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (this compound)-2-t-Butylazabicyclo[3.1.0]hexane-3-carboxylic acid are not yet fully understood. However, the molecule has been found to have some anti-inflammatory effects, as well as some anti-cancer effects. It has also been found to act as a proton acceptor, allowing it to form hydrogen bonds with other molecules, which could potentially lead to various biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid)-2-t-Butylazabicyclo[3.1.0]hexane-3-carboxylic acid in lab experiments include its availability, low cost, and versatility. It is a commonly used molecule in organic synthesis and is easily accessible. Additionally, it is relatively inexpensive and can be used in a variety of reactions.
The limitations of using (this compound)-2-t-Butylazabicyclo[3.1.0]hexane-3-carboxylic acid in lab experiments include the difficulty of synthesizing the molecule and the lack of knowledge about its biochemical and physiological effects. Additionally, the molecule is not yet fully understood and can be difficult to work with due to its complexity.
Zukünftige Richtungen
For (((1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid)-2-t-Butylazabicyclo[3.1.0]hexane-3-carboxylic acid include further research into its biochemical and physiological effects, as well as its potential applications in drug design and synthesis. Additionally, further research into its mechanism of action and its ability to form hydrogen bonds could lead to new discoveries in organic chemistry. Other potential future directions include the development of new synthetic methods for the production of the molecule, as well as the development of new uses for the molecule in various fields.
Synthesemethoden
The synthesis of ((1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid)-2-t-Butylazabicyclo[3.1.0]hexane-3-carboxylic acid is typically done via a two-step process. The first step involves the reaction of a t-butyl alcohol with a bromoacetyl bromide in the presence of a base. This reaction produces a t-butyl bromoacetate which is then reacted with an amine in the presence of a base to produce the desired product.
Eigenschaften
IUPAC Name |
(1R,3R,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIIZQXOIDYWBS-BWZBUEFSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,5-Dichlorophenyl)-2-oxo-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2782604.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2782608.png)
![Ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2782609.png)





![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2782621.png)
![1-(2-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2782622.png)

![6-(3-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B2782626.png)